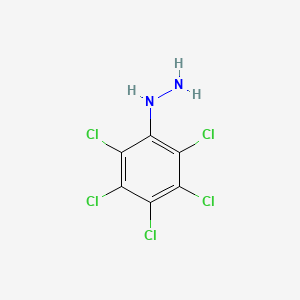

Pentachlorophenylhydrazine

Description

Pentachlorophenylhydrazine (C₆Cl₅NHNH₂) is a chlorinated arylhydrazine derivative characterized by a phenyl ring substituted with five chlorine atoms and a hydrazine (-NHNH₂) functional group. This compound is primarily utilized in synthetic organic chemistry as a precursor for heterocyclic systems, such as benzoxadiazines, via cyclization reactions . Its electron-withdrawing chlorine substituents confer unique reactivity, influencing both its physical properties (e.g., reduced solubility in polar solvents) and chemical behavior (e.g., electrophilic substitution resistance).

Properties

Molecular Formula |

C6H3Cl5N2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl)hydrazine |

InChI |

InChI=1S/C6H3Cl5N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2 |

InChI Key |

LZBLMXUJRKYREM-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chlorination Impact : Pentachlorophenylhydrazine’s five chlorine atoms increase molecular weight (MW: ~282.3 g/mol) compared to simpler analogs like phenelzine (MW: ~136.2 g/mol). The chlorine substituents also hinder solubility in aqueous media, unlike hydrophilic derivatives like phenylhydrazinium chloride (C₆H₅NHNH₃⁺Cl⁻) .

- Synthetic Complexity: Introducing five chlorines requires multi-step halogenation or specialized precursors, whereas non-chlorinated derivatives (e.g., benzylidenehydrazines) are synthesized via straightforward condensations .

Reactivity and Stability

- Instead, it participates in cyclization reactions, where chlorine atoms may act as leaving groups (e.g., forming 4H-1,3,4-benzoxadiazines) .

- Thermal Stability : The electron-withdrawing Cl substituents enhance thermal stability compared to hydrazones (e.g., (E)-1-(4-chlorobenzylidene)-2-phenylhydrazine), which decompose at lower temperatures due to labile imine bonds .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.